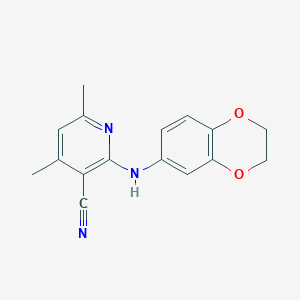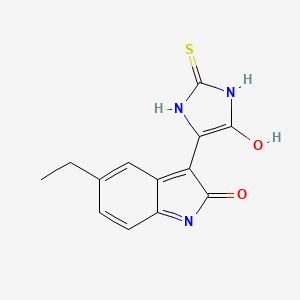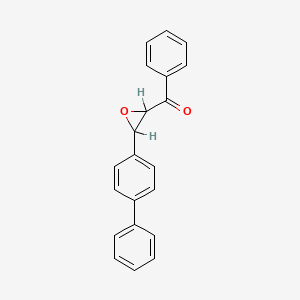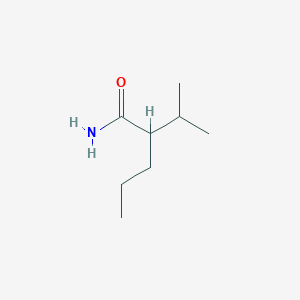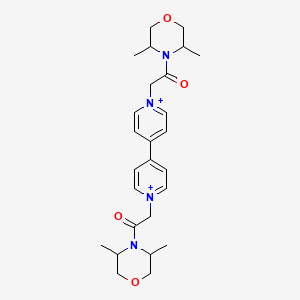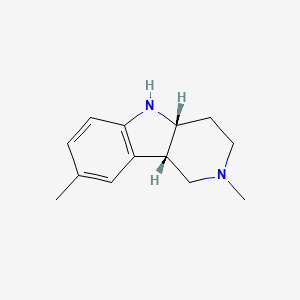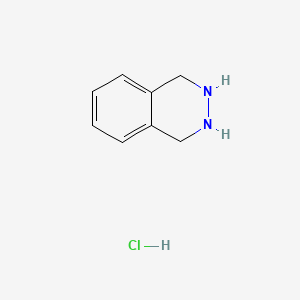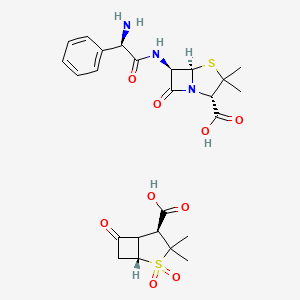
Ampicillin sodium and sulbactam sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ampicillin sodium and sulbactam sodium is a combination of two compounds: ampicillin, a penicillin-derived antibiotic, and sulbactam, a beta-lactamase inhibitor. This combination is used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Ampicillin works by inhibiting bacterial cell wall synthesis, while sulbactam enhances the efficacy of ampicillin by inhibiting the enzyme beta-lactamase, which some bacteria produce to resist antibiotics .
Synthetic Routes and Reaction Conditions:
Ampicillin Sodium: Ampicillin is synthesized from the penicillin nucleus, 6-aminopenicillanic acid.
Sulbactam Sodium: Sulbactam is synthesized by the oxidation of penicillanic acid to form penicillanic acid sulfone, followed by the reaction with sodium hydroxide to form sulbactam sodium.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of the individual components followed by their combination in a specific ratio. The final product is typically formulated as a dry powder for reconstitution and injection .
Types of Reactions:
Oxidation: Sulbactam undergoes oxidation to form penicillanic acid sulfone.
Substitution: Ampicillin can undergo substitution reactions where the amino group can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used for the oxidation of penicillanic acid to sulbactam.
Substitution: Various acylating agents can be used for the substitution reactions involving ampicillin.
Major Products:
Scientific Research Applications
Ampicillin sodium and sulbactam sodium have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study beta-lactamase inhibition and antibiotic resistance mechanisms.
Biology: Employed in microbiological studies to understand bacterial resistance and the efficacy of antibiotic combinations.
Medicine: Widely used in clinical settings to treat infections caused by beta-lactamase-producing bacteria, including respiratory, intra-abdominal, gynecological, and skin infections
Mechanism of Action
Ampicillin sodium exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. This disruption weakens the bacterial structure, leading to cell lysis and death. Sulbactam sodium enhances the efficacy of ampicillin by inhibiting beta-lactamase, an enzyme produced by some bacteria to resist beta-lactam antibiotics. By blocking this enzyme, sulbactam allows ampicillin to effectively target and kill the bacteria .
Comparison with Similar Compounds
Amoxicillin and Clavulanic Acid: Another combination of a penicillin-derived antibiotic and a beta-lactamase inhibitor. Clavulanic acid, like sulbactam, inhibits beta-lactamase, enhancing the efficacy of amoxicillin.
Piperacillin and Tazobactam: A combination of a broad-spectrum penicillin antibiotic and a beta-lactamase inhibitor. Tazobactam functions similarly to sulbactam in inhibiting beta-lactamase.
Uniqueness:
- Ampicillin sodium and sulbactam sodium is unique in its specific combination ratio and its effectiveness against a wide range of beta-lactamase-producing bacteria. This combination is particularly effective in treating infections caused by resistant strains of bacteria .
Properties
CAS No. |
94935-63-4 |
|---|---|
Molecular Formula |
C24H30N4O9S2 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S.C8H11NO5S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12)/t9-,10-,11+,14-;5-,6+/m11/s1 |
InChI Key |
XBKAJGGBQLRIFJ-OUPOZMNRSA-N |
SMILES |
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Key on ui other cas no. |
94935-63-4 |
Synonyms |
sulacillin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


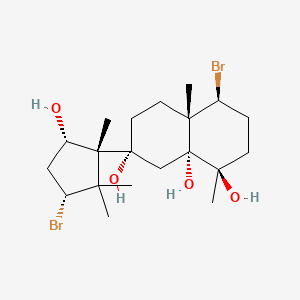
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B1218441.png)

![N-[2-(2-furanylmethylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1218444.png)
![3-[1-azepanyl-[1-(phenylmethyl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1218446.png)
